molecular formula C8H6FIO2 B599067 Methyl 5-fluoro-2-iodobenzoate CAS No. 1202897-48-0

Methyl 5-fluoro-2-iodobenzoate

Cat. No.: B599067
CAS No.: 1202897-48-0
M. Wt: 280.037
InChI Key: BRUNIDAHRLZQOH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-iodobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by iodine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-fluoro-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 5-fluorobenzoate. The reaction typically employs iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to achieve the desired substitution .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.

    Coupling Reactions: Products include biaryl compounds or other coupled products.

    Reduction Reactions: The primary alcohol corresponding to the ester group.

Scientific Research Applications

Methyl 5-fluoro-2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-iodobenzoate depends on the specific reactions it undergoes. In coupling reactions, the compound typically acts as an electrophile, where the iodine atom is replaced by a nucleophile through the formation of a palladium complex. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • Methyl 5-chloro-2-iodobenzoate
  • Methyl 5-fluoro-2-bromobenzoate
  • Methyl 5-fluoro-2-methylbenzoate

Comparison: Methyl 5-fluoro-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination imparts distinct reactivity compared to its analogs. For instance, the iodine atom makes it highly reactive in coupling reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability .

Properties

IUPAC Name

methyl 5-fluoro-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUNIDAHRLZQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704863
Record name Methyl 5-fluoro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202897-48-0
Record name Methyl 5-fluoro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 mL round-bottomed flask was added 5-fluoro-2-iodo-benzoic acid (23 g, 86.5 mmol) in methanol (230 mL). To the resulting solution was added conc. sulfuric acid (2.3 mL, 43.2 mmol). The reaction mixture was warmed to 65° C. and stirred for 15 h. The resulting mixture was concentrated under reduced pressure to give crude product which was then was partitioned between EtOAc (250 mL) and a half sat. Na2CO3(aq) solution (250 mL). The layers were thoroughly mixed and then separated. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give a yellow oil (23 g, 95% yield). 1H NMR (400 MHz, CDCl3): 7.94 (dd, J=8.7, 5.4 Hz, 1H), 7.54 (dd, J=9.0, 3.1 Hz, 1H), 6.93 (m, 1H), 3.94 (s, 3H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 5-fluoro-2-iodo-benzoic acid (10.05 g, 39.47 mmol) and conc. H2SO4 (10 mL) in MeOH (100 ml) was reflux for 6 hours. After cooling to room temperature, NaOH (2N) was added dropwise to adjust the pH˜8. After most of organic solvent was removed under reduced pressure, the mixture was extracted with dichloromethane three times. The combined organic layers were washed with water, dried and concentrated to give the titled compound (10.80 g, yield 98%)
Quantity
10.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

To a solution of 3-fluoro-6-iodo benzoic acid (50 g; 0.18 mol) in methanol (220 ml) were added 10 ml of sulfuric acid and the mixture heated at reflux for 24 hours. After that the solvent was evaporated and the crude mixture diluted with water and extracted with dichloromethane (3×70 ml), the organic phases were collected, washed with bicarbonate (3×100 ml), dried over sodium sulphate and concentrated to yield the desired compound (51 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One

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